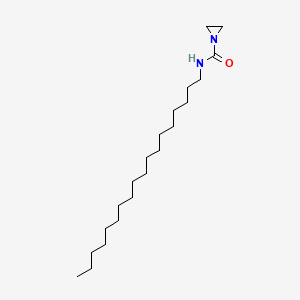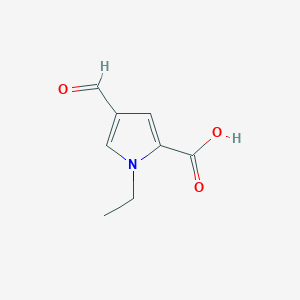![molecular formula C6H10ClF2NO B12948281 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Difluoro-5-oxa-2-azaspiro[34]octane hydrochloride is a synthetic compound known for its unique spirocyclic structure This compound is characterized by the presence of fluorine atoms, an oxygen atom, and a nitrogen atom within its spirocyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride typically involves the annulation of cyclopentane and four-membered rings. One approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often include conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. The use of commercially available reagents and efficient reaction conditions is crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound.
Applications De Recherche Scientifique
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving spirocyclic compounds.
Industry: It is used in the production of biologically active compounds and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in the ring size and substitution pattern.
5,8-dioxa-2-azaspiro[3.4]octane hydrochloride: This compound has additional oxygen atoms within the spirocyclic framework.
7,7-difluoro-5-oxa-2-azaspiro[3.4]octane trifluoroacetate: This compound has a similar structure but with trifluoroacetate as a counterion.
Uniqueness
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride is unique due to its specific combination of fluorine, oxygen, and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C6H10ClF2NO |
|---|---|
Poids moléculaire |
185.60 g/mol |
Nom IUPAC |
8,8-difluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C6H9F2NO.ClH/c7-6(8)1-2-10-5(6)3-9-4-5;/h9H,1-4H2;1H |
Clé InChI |
WKOIPLIQCJJOTJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(C1(F)F)CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)








![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)


